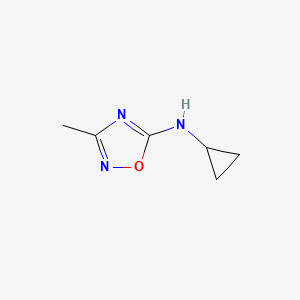

N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine

説明

N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropylamine group at position 5 and a methyl group at position 3. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Notably, commercial sources list it as discontinued, suggesting challenges in synthesis or niche applications .

特性

分子式 |

C6H9N3O |

|---|---|

分子量 |

139.16 g/mol |

IUPAC名 |

N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C6H9N3O/c1-4-7-6(10-9-4)8-5-2-3-5/h5H,2-3H2,1H3,(H,7,8,9) |

InChIキー |

MSVTZZJHTMOVKK-UHFFFAOYSA-N |

正規SMILES |

CC1=NOC(=N1)NC2CC2 |

製品の起源 |

United States |

科学的研究の応用

N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound with a five-membered ring containing two nitrogen atoms within its oxadiazole framework. Oxadiazoles, as a class, are known for their diverse biological activities and applications in medicinal chemistry. The presence of a cyclopropyl group and an amino functional group in this compound enhances its potential for interacting with biological targets, making it a subject of interest in drug development and research.

Biological Activities

N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine exhibits biological activities, particularly in antimicrobial and anticancer research. The mechanisms through which it exerts these effects may involve interactions with biological targets. Studies have focused on these interactions to optimize its therapeutic potential.

Applications

N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine and its derivatives have applications as antiviral, cough suppressants, vasodilators, and anxiolytics . Oxadiazole derivatives can be used as fungicides for controlling phytopathogenic fungi .

Structural Comparison

N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine shares structural similarities with other compounds in the oxadiazole family.

Comparable Compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amines | Contains cyclopropyl groups | Potentially enhanced binding affinity due to multiple cyclopropyl moieties |

| 3-Cyclopentyl-N-propyl-1,2,4-oxadiazol-5-amine | Features cyclopentyl instead of cyclopropyl | Different steric effects may influence biological activity |

| N-(1-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amines | Contains an ethyl group | Variation in alkyl chain length may affect solubility and bioavailability |

作用機序

The mechanism of action of N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

The 1,2,4-oxadiazole scaffold is highly versatile, and substituent variations significantly influence physicochemical properties, synthetic yields, and biological activities. Below is a systematic comparison of N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine with structurally related compounds.

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected 1,2,4-Oxadiazole Derivatives

Key Observations :

- Cycloalkyl vs. Aryl Substituents : Cyclohexyl-substituted derivatives (e.g., Ox3) exhibit higher melting points (>200°C) compared to smaller substituents like cyclopropyl or methyl, likely due to increased molecular rigidity and van der Waals interactions .

- Electron-Withdrawing Groups : Nitrophenyl-substituted analogs (e.g., Ox3) demonstrate higher melting points and antileishmanial activity, suggesting enhanced stability and bioactivity .

- Commercial Availability : Simpler analogs like N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine are commercially available, whereas cyclopropyl derivatives are niche or discontinued .

Key Observations :

生物活性

Overview

N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound belonging to the 1,2,4-oxadiazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. The unique structure, characterized by a cyclopropyl group and an amino functional group, enhances its potential for interaction with biological targets.

The biological activity of N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine is mediated through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit cyclopropanases, which are crucial for the biosynthesis of certain natural products.

- Cellular Pathways : It affects biochemical pathways related to cancer cell proliferation and apoptosis. Studies indicate that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cell lines in a dose-dependent manner .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine through various assays:

-

Cytotoxicity Assays : The compound has shown cytotoxic effects against several cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Human acute monocytic leukemia (U-937)

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity against various pathogens. Its effectiveness has been evaluated in vitro against strains of bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Case Studies

In a recent study involving the synthesis and evaluation of N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine analogs, researchers observed that modifications to the oxadiazole ring could enhance both cytotoxicity and selectivity towards cancer cells while reducing toxicity to normal cells .

Pharmacokinetics

Pharmacokinetic studies have indicated that while the compound shows low toxicity at therapeutic doses, its solubility remains a challenge for oral administration. Further structural modifications are necessary to improve bioavailability without compromising efficacy .

化学反応の分析

Key Steps

-

Hydrazide Formation :

-

Cyclization :

-

Hydrazides are cyclized using dehydrating agents such as triphenylphosphine, triethylamine, and carbon tetrachloride at elevated temperatures (e.g., 100°C for 1 hour) to form the oxadiazole ring .

-

Alternative reagents include phosphorus oxychloride (POCl₃) or Burgess-type reagents , which facilitate intramolecular dehydration .

-

Chemical Reactions

N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine can undergo several chemical transformations, depending on its functional groups and reaction conditions:

Substitution Reactions

-

Amine Group (-NH₂) :

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form substituted amides.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Oxadiazole Ring Reactions

-

Nucleophilic Substitution :

-

The oxadiazole ring may undergo substitution at specific positions (e.g., 3- or 5-positions) with nucleophiles like hydroxylamines or amines, depending on substituent positioning.

-

-

Reduction :

-

The oxadiazole ring may be reduced under hydrogenation conditions (e.g., H₂/Pd-C) to form dihydro or tetrahydro derivatives.

-

Oxidation

-

Cyclopropyl Group :

-

The cyclopropyl substituent may undergo ring-opening reactions under oxidative or acidic conditions, though this is less common.

-

Data Table: Chemical Reactions

| Reaction Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Acylation | Acyl chloride | Base (e.g., pyridine) | Amide formation | General knowledge |

| Alkylation | Methyl iodide | Base (e.g., K₂CO₃) | Quaternary ammonium salt | General knowledge |

| Reduction | H₂/Pd-C | Room temperature, pressure | Dihydrooxadiazole |

Interaction Studies and Stability

-

Biological Interactions :

-

Chemical Stability :

-

The compound is stable under ambient conditions but may degrade under extreme pH or high temperatures.

-

Comparison with Analogous Compounds

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized for yield?

- The compound is typically synthesized via cyclization reactions involving thiosemicarbazides or hydrazonoyl chlorides. For example, cyanogen bromide (BrCN) in ethanol/water with potassium bicarbonate facilitates cyclization of precursor amines . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMSO for azide substitutions), and reaction time (e.g., 24 hours for cyclization vs. 8 hours for azide introduction) .

Q. Which spectroscopic techniques are critical for characterizing N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amine, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Look for NH2 proton signals near δ 8.0 ppm and cyclopropyl CH2 protons at δ 5.8–5.9 ppm . FTIR : Confirm oxadiazole ring vibrations at 1667–1670 cm⁻¹ (C=N) and NH2 stretches at 3350–3378 cm⁻¹ . Mass spectrometry : Use high-resolution instruments (e.g., Orbitrap Fusion Lumos) to verify molecular ion peaks and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products might form?

- Stability tests in polar solvents (e.g., DMSO) show minimal degradation over 48 hours at 25°C. Hydrolytic degradation in acidic/basic conditions may cleave the oxadiazole ring, forming carboxylic acid derivatives . Store at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data interpretation, such as overlapping signals in NMR or ambiguous IR peaks?

- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For IR, compare experimental spectra with computed DFT vibrational modes. Conflicting NH2 signals may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Modifying the cyclopropyl group (e.g., halogenation) improves lipophilicity and membrane permeability, as seen in analogs with bromophenyl substituents . Introducing electron-withdrawing groups (e.g., CF3) on the oxadiazole ring enhances antimicrobial potency by increasing electrophilicity .

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound, and how should control experiments be designed?

- Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control. Include a DPPH radical scavenging assay to assess antioxidant activity, which correlates with chemopreventive effects . Normalize data to cell viability and ROS levels under hypoxic vs. normoxic conditions .

Q. How do computational methods (e.g., molecular docking) predict the binding affinity of this compound to biological targets like kinases or DNA topoisomerases?

- Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Prioritize hydrogen bonding with catalytic lysine residues and hydrophobic interactions with phenylalanine side chains. Validate predictions with isothermal titration calorimetry (ITC) .

Methodological Considerations

- Synthetic Challenges : Side reactions during cyclopropane ring formation can occur; monitor via TLC and optimize by slow addition of cyclopropanamine precursors .

- Data Reproducibility : Replicate spectral analyses across multiple instruments (e.g., 400 MHz vs. 600 MHz NMR) to confirm signal assignments .

- Biological Assay Pitfalls : Account for solvent effects (e.g., DMSO toxicity above 0.1% v/v) in cell-based assays .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。